N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a dimethylaminoethyl group, and a dimethyloxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylic acid derivative. The key steps include:
Formation of Thiophene-2-carboxylic Acid Derivative: This can be achieved through the reaction of thiophene with a suitable carboxylating agent under controlled conditions.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of Dimethyloxan-4-ylmethyl Group: This step involves the reaction of the intermediate compound with a dimethyloxan-4-ylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene-2,5-dicarboxylic acid derivatives, while reduction may lead to the formation of thiophene-2-carboxamide derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in the production of polymers.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in polymer chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. Additionally, the combination of the dimethylaminoethyl and dimethyloxan-4-ylmethyl groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyloxan-4-yl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-17(2)12-14(7-10-21-17)13-19(9-8-18(3)4)16(20)15-6-5-11-22-15/h5-6,11,14H,7-10,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRBNPZUZWRXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN(CCN(C)C)C(=O)C2=CC=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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